Cas no 1374248-77-7 (Ubrogepant)

Ubrogepant structure
Ubrogepant structure
Product name:Ubrogepant
CAS No:1374248-77-7
MF:C29H26N5O3F3
Molecular Weight:549.54364
MDL:MFCD28386182
CID:1062303
PubChem ID:68748835

Ubrogepant 化学的及び物理的性質

名前と識別子

    • Ubrogepant
    • (3S)-N-[(3S,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide
    • UBROGEPANT [ORANGE BOOK]
    • Ubrogepant (USAN/INN)
    • US10272077, Example 1
    • D10673
    • MK1602
    • MS-30058
    • UBROGEPANT [INN]
    • (3'S)-N-((3S,5S,6R)-6-Methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-yl)-2'-oxo-1',2',5,7-tetrahydrospiro(cyclopenta(b)pyridine-6,3'-pyrrolo(2,3-b)pyridine)-3-carboxamide
    • DB15328
    • Ubrogepant anhydrous
    • (S)-N-((3S,5S,6R)-6-Methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-yl)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxamide
    • UBROGEPANT [MI]
    • DTXCID9082669
    • UNII-AD0O8X2QJR
    • Ubrelvy (TN)
    • CS-0011109
    • Ubrogepantum
    • Ubrogepant [USAN:INN]
    • US9833448, Example 1
    • GTPL10176
    • Q27273878
    • NS00133782
    • Ubrogepant [USAN]
    • AKOS040742798
    • Ubrelvy
    • (6S)-N-[(3S,5S,6R)-6-Methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-yl]-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxamide
    • MK-1602
    • UBROGEPANT [WHO-DD]
    • BDBM361594
    • AT16059
    • Spiro(6H-cyclopenta(b)pyridine-6,3'-(3H)pyrrolo(2,3-b)pyridine)-3-carboxamide, 1',2',5,7-tetrahydro-N-((3S,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-3-piperidinyl)-2'-oxo-, (3'S)-
    • MFCD28386182
    • SCHEMBL3698428
    • AC-31965
    • EN300-20352079
    • 1374248-77-7
    • DTXSID00160178
    • S-1374248-77-7
    • AD0O8X2QJR
    • CHEMBL2364638
    • A934103
    • HY-12366
    • EX-A3049
    • DA-68454
    • MDL: MFCD28386182
    • インチ: InChI=1S/C29H26F3N5O3/c1-16-20(17-6-3-2-4-7-17)11-22(26(39)37(16)15-29(30,31)32)35-25(38)19-10-18-12-28(13-23(18)34-14-19)21-8-5-9-33-24(21)36-27(28)40/h2-10,14,16,20,22H,11-13,15H2,1H3,(H,35,38)(H,33,36,40)/t16-,20-,22+,28+/m1/s1
    • InChIKey: DDOOFTLHJSMHLN-ZQHRPCGSSA-N
    • SMILES: O=C(C1=CN=C2C(C[C@@]3(C4=CC=CN=C4NC3=O)C2)=C1)N[C@@H]5C(N(CC(F)(F)F)[C@H](C)[C@H](C6=CC=CC=C6)C5)=O

計算された属性

  • 精确分子量: 549.19877419g/mol
  • 同位素质量: 549.19877419g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 8
  • 重原子数量: 40
  • 回転可能化学結合数: 6
  • 複雑さ: 1000
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 104Ų
  • XLogP3: 3.1

Ubrogepant Security Information

  • 储存条件:Please store the product under the recommended conditions in the Certificate of Analysis.

Ubrogepant Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB534370-1mg
(S)-N-((3S,5S,6R)-6-Methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-yl)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxamide; .
1374248-77-7
1mg
€350.70 2025-02-18
AstaTech
AT16059-50/MG
UBROGEPANT
1374248-77-7 95%
50mg
$9999 2023-09-19
ChemScence
CS-0011109-5mg
Ubrogepant
1374248-77-7 99.69%
5mg
$1350.0 2022-04-27
TRC
U103550-25mg
Ubrogepant
1374248-77-7
25mg
$ 25000.00 2023-09-05
Biosynth
FU165699-1 mg
Ubrogepant
1374248-77-7
1mg
$550.00 2023-01-04
abcr
AB534370-1 mg
(S)-N-((3S,5S,6R)-6-Methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-yl)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxamide; .
1374248-77-7
1mg
€1,100.40 2023-07-11
Biosynth
FU165699-5 mg
Ubrogepant
1374248-77-7
5mg
$1,650.00 2023-01-04
AN HUI ZE SHENG Technology Co., Ltd.
U103550-10mg
Ubrogepant
1374248-77-7
10mg
¥174000.00 2023-09-15
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
T17194-1mg
Ubrogepant
1374248-77-7 >98%
1mg
¥4243.0 2023-09-15
1PlusChem
1P009EIV-1mg
Ubrogepant
1374248-77-7 99%
1mg
$507.00 2023-12-22

Ubrogepantに関する追加情報

Ubrogepant and CAS No. 1374248-77-7: A Comprehensive Overview in Modern Pharmaceutical Research

Ubrogepant, a highly specialized compound with the chemical identifier CAS No. 1374248-77-7, has emerged as a significant player in the field of pharmaceutical research and development. This compound, belonging to the class of small molecule drugs, has garnered considerable attention due to its unique pharmacological properties and therapeutic potential. The study of Ubrogepant not only represents a milestone in medicinal chemistry but also highlights the ongoing advancements in understanding and treating neurological disorders.

The chemical structure of Ubrogepant is meticulously designed to interact with specific biological targets, primarily the CGRP (calcitonin gene-related peptide) receptors. These receptors are known to play a crucial role in the pathophysiology of migraine headaches, making Ubrogepant an attractive candidate for developing novel therapeutic strategies. The molecular framework of this compound is characterized by its high affinity and selectivity for CGRP receptors, which translates into a favorable pharmacokinetic profile and reduced side effects.

In recent years, the pharmaceutical industry has witnessed a surge in research aimed at developing more effective and safer treatments for migraine headaches. Ubrogepant stands out among these efforts due to its innovative mechanism of action. Unlike traditional treatments that often target peripheral pain pathways, Ubrogepant directly addresses the central mechanisms involved in migraine pathogenesis. This approach has not only improved patient outcomes but also opened new avenues for further research and development.

The synthesis of Ubrogepant involves a series of complex chemical reactions that require precise control over reaction conditions and intermediates. The process is optimized to ensure high yield and purity, which are critical for pharmaceutical applications. Advanced synthetic techniques, including catalytic hydrogenation and chiral resolution, are employed to achieve the desired molecular configuration. These methods underscore the importance of cutting-edge technology in modern drug synthesis.

One of the most compelling aspects of Ubrogepant is its clinical efficacy demonstrated in multiple Phase II and Phase III trials. These studies have consistently shown that Ubrogepant significantly reduces migraine attack frequency and intensity compared to placebo. The compound's ability to provide rapid relief without causing significant adverse effects has made it a preferred choice for many patients suffering from chronic migraines. The results from these trials have not only validated the therapeutic potential of Ubrogepant but also provided valuable insights into its mechanism of action.

The pharmacological profile of Ubrogepant is further enhanced by its favorable pharmacokinetic properties. The compound exhibits rapid absorption after oral administration, with peak plasma concentrations achieved within hours. This quick onset of action is particularly beneficial for patients experiencing acute migraine attacks. Additionally, Ubrogepant has a relatively short half-life, which minimizes the risk of accumulation and reduces the likelihood of prolonged side effects.

Recent research has also explored the potential applications of Ubrogepant beyond migraine treatment. Studies suggest that this compound may have therapeutic benefits in other neurological conditions characterized by CGRP receptor activation. For instance, preliminary data indicate that Ubrogepant could be effective in managing cluster headaches and other primary headaches. These findings open up new possibilities for expanding the therapeutic scope of Ubrogepant and similar compounds.

The regulatory landscape for Ubrogepant has been shaped by stringent guidelines set forth by global health authorities such as the FDA and EMA. These agencies have rigorously evaluated the safety and efficacy of Ubrogepant through comprehensive clinical trials and post-marketing surveillance programs. The approval process underscores the importance of adhering to high standards of quality control and regulatory compliance in pharmaceutical development.

As research continues to evolve, so do the applications and formulations of Ubrogepant. Innovations in drug delivery systems, such as extended-release formulations, are being explored to enhance patient convenience and improve treatment adherence. These advancements reflect the dynamic nature of pharmaceutical research and development, where continuous innovation is essential to meet unmet medical needs.

The economic impact of Ubrogepant cannot be overstated. The global market for migraine treatments has seen significant growth, driven by an increasing prevalence of migraines worldwide and advancements in therapeutic options like Ubrogepant. This growth not only benefits patients who gain access to more effective treatments but also stimulates further research and development in related fields.

In conclusion, Ubrogepant represents a significant advancement in the treatment of migraine headaches due to its unique pharmacological properties and favorable clinical outcomes. The compound's interaction with CGRP receptors offers a novel approach to managing migraines, with potential applications extending beyond this primary indication. As research continues to uncover new insights into the mechanisms underlying neurological disorders, compounds like Ubrogepan will undoubtedly play a pivotal role in shaping future therapeutic strategies.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1374248-77-7)Ubrogepant
A934103
Purity:99%/99%/99%/99%
はかる:1mg/5mg/10mg/25mg
Price ($):201.0/501.0/740.0/1183.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:1374248-77-7)Ubrogepant
sfd14102
Purity:99.9%
はかる:200kg
Price ($):Inquiry